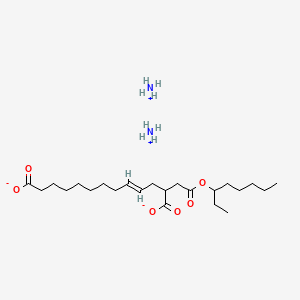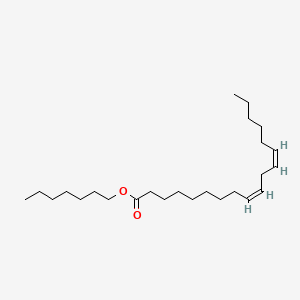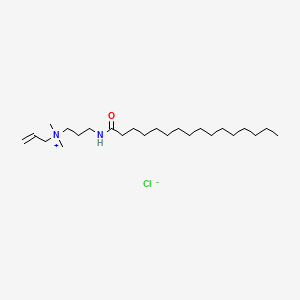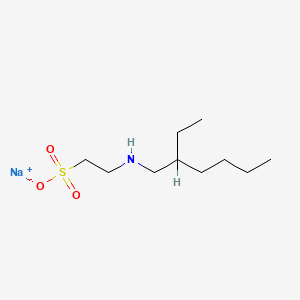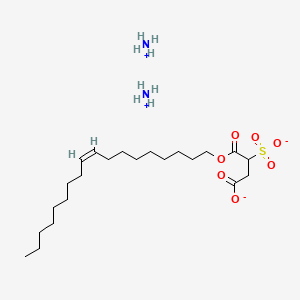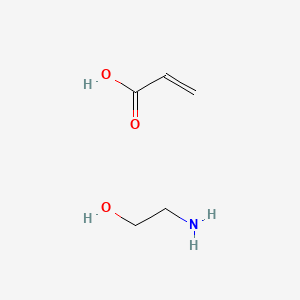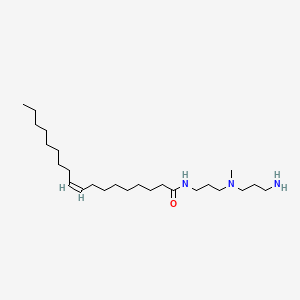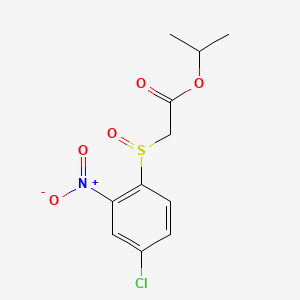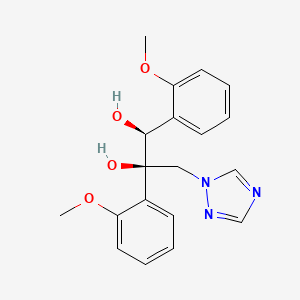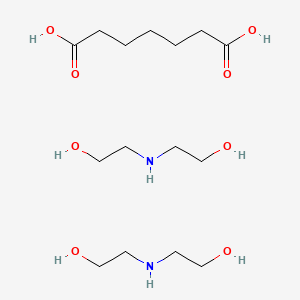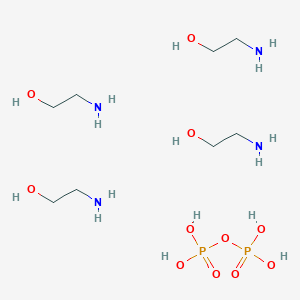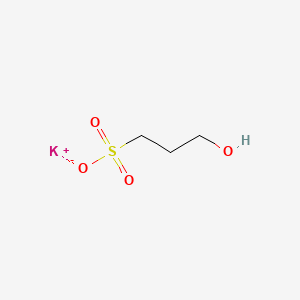
Potassium 3-hydroxypropanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-hydroxypropanesulfonic acid, a precursor to potassium 3-hydroxypropanesulphonate, involves the reaction of propylene alcohol with sodium bisulfite in the presence of an initiator. This reaction typically occurs in a microchannel reactor, ensuring a complete reaction and reducing the amount of acid required .
Industrial Production Methods: In industrial settings, the production of 3-hydroxypropanesulfonic acid involves an intermittent kettle-type reaction using propylene alcohol and sodium metabisulfite or sodium bisulfite. The resulting sodium salt is then acidified using an inorganic acid to produce 3-hydroxypropanesulfonic acid, which is subsequently neutralized with potassium hydroxide to form this compound .
Chemical Reactions Analysis
Types of Reactions: Potassium 3-hydroxypropanesulphonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Potassium 3-hydroxypropanesulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Research has explored its potential use in drug formulations and as a stabilizing agent in pharmaceutical preparations.
Industry: It is employed in the manufacture of electroplating intermediates, surfactants, sensitizing dyes, and power battery electrolyte additives
Mechanism of Action
The mechanism of action of potassium 3-hydroxypropanesulphonate involves its interaction with various molecular targets and pathways. As a sulfonate compound, it can participate in sulfonation reactions, which are crucial for modifying the activity and solubility of molecules. Additionally, its potassium ion component plays a role in maintaining cellular ion balance and enzyme activation .
Comparison with Similar Compounds
Sodium 3-hydroxypropanesulphonate: Similar in structure but contains sodium instead of potassium.
3-Hydroxypropane-1-sulfonic acid: The parent acid form of the compound.
Potassium methanesulfonate: Another potassium sulfonate with a simpler structure.
Uniqueness: Potassium 3-hydroxypropanesulphonate is unique due to its specific combination of a hydroxy group and a sulfonate group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilic and ionic characteristics .
Properties
CAS No. |
65287-17-4 |
|---|---|
Molecular Formula |
C3H7KO4S |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
potassium;3-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C3H8O4S.K/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7);/q;+1/p-1 |
InChI Key |
BIVUYQLSQGNAFM-UHFFFAOYSA-M |
Canonical SMILES |
C(CO)CS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


